molecular formula C8H5N3O3 B13534968 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B13534968
M. Wt: 191.14 g/mol
InChI Key: GIXPBDJIDDDQDM-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the condensation of pyrazin-2-amine with an appropriate oxazole derivative. One common method involves the use of TiCl₄-mediated one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both pyrazine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)7-3-5(11-14-7)6-4-9-1-2-10-6/h1-4H,(H,12,13)

InChI Key

GIXPBDJIDDDQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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